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  • Product: 4-(2-Methylthiazol-4-yl)butan-1-amine
  • CAS: 325491-81-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-(2-Methylthiazol-4-yl)butan-1-amine: A Technical Whitepaper on pKa and Solubility

Executive Summary For drug development professionals and formulation scientists, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable. 4-(2-Methylthiazol-4-yl)butan-1-amine (C8H14N2S) is a bifunctional molecule characterized by a lipophilic thiazole core and a flexible aliphatic primary amine. This structural duality creates a complex ionization profile that directly dictates its solubility, permeability, and downstream formulation strategy.

This whitepaper provides an authoritative, in-depth guide to determining and interpreting the dissociation constants (pKa) and thermodynamic solubility profile of 4-(2-Methylthiazol-4-yl)butan-1-amine, grounded in established physicochemical frameworks and international regulatory guidelines.

Structural Framework & Ionization Causality

The molecule possesses two distinct basic centers, each contributing to its pH-dependent behavior:

  • The Primary Aliphatic Amine: Highly basic, with an expected pKa of ~10.6.

  • The Thiazole Nitrogen: Weakly basic due to the electron-withdrawing nature of the heteroaromatic ring, though slightly stabilized by the electron-donating C2-methyl group, yielding an expected pKa of ~3.0.

The Causality of Experimental Method Selection

Because the pKa values span a wide range (from highly acidic environments to highly basic ones), potentiometric titration is the gold standard for this compound[1]. UV-metric titration is less suitable here; while the thiazole ring has a chromophore, the primary aliphatic amine lacks a conjugated system that would exhibit a significant spectral shift upon protonation. Potentiometry ensures high-resolution capture of both ionization events across the full pH spectrum[2].

Ionization Dication Dication (pH < 2) Protonated Amine & Thiazole Monocation Monocation (pH 3-9) Protonated Amine Only Dication->Monocation -H+ (pKa1 ~3.0) Monocation->Dication +H+ FreeBase Free Base (pH > 11) Neutral Molecule Monocation->FreeBase -H+ (pKa2 ~10.6) FreeBase->Monocation +H+

Figure 1: pH-dependent ionization pathway of 4-(2-Methylthiazol-4-yl)butan-1-amine.

Methodology: pKa Determination (OECD 112)

To accurately determine the dissociation constants, the protocol must adhere to. The following is a self-validating potentiometric workflow designed to prevent common analytical artifacts such as carbon dioxide absorption or ionic strength drift.

Step-by-Step Protocol
  • Electrode Calibration: Standardize a high-performance glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve the compound to a concentration of 1.0 mM in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring the measured apparent pKa reflects in vivo behavior.

  • Acidification: Lower the solution pH to 1.5 using standardized 0.5 M HCl. This ensures the molecule is fully pushed into its dicationic state prior to titration.

  • Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO2 from dissolving into the basic solution and forming carbonic acid, which would artificially skew the high-pH titration curve of the primary amine.

  • Data Analysis: Calculate the pKa values using a Bjerrum plot (average number of bound protons vs. pH) or non-linear least-squares regression.

Self-Validating System Check: Perform a blank titration of the 0.15 M KCl solvent alone. Subtracting the blank curve from the sample curve isolates the compound's buffering capacity and verifies the Nernstian slope of the electrode.

Methodology: Thermodynamic Solubility Profiling (OECD 105)

Solubility in drug development is often mischaracterized by relying on kinetic methods (e.g., DMSO dilution), which can lead to supersaturation artifacts[2]. For rigorous physicochemical profiling, the Shake-Flask Method per must be used to determine true thermodynamic solubility.

Step-by-Step Protocol
  • Solid Addition: Weigh an excess amount of 4-(2-Methylthiazol-4-yl)butan-1-amine (e.g., 50 mg) into amber glass vials.

  • Buffer Introduction: Add 1.0 mL of aqueous buffer at specific physiological pH points (pH 1.2, 4.5, 7.4).

  • Equilibration: Seal and agitate the vials on an isothermal shaker at 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours is required to overcome the activation energy of crystal lattice dissolution and ensure the system has reached a true thermodynamic equilibrium between the solid phase and the solute.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and quantify the dissolved API using a validated HPLC-UV method.

Self-Validating System Check: Measure the pH of the final filtrate. If the pH deviates by >0.05 units from the initial buffer, the compound's ionization has overwhelmed the buffer capacity. The test must be discarded and repeated using a higher capacity buffer or a lower solid-to-liquid ratio.

Workflow Step1 1. Solid Compound (Excess API) Step2 2. Buffer Addition (pH 1.2, 4.5, 7.4) Step1->Step2 Step3 3. Isothermal Shaking (48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation & Filtration) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Figure 2: Shake-flask thermodynamic solubility workflow per OECD 105 guidelines.

Quantitative Data Summaries

The interplay between the pKa and the intrinsic solubility ( S0​ ) governs the total solubility ( ST​ ) at any given pH, mathematically described by the Henderson-Hasselbalch relationship. Below are the structured data profiles for 4-(2-Methylthiazol-4-yl)butan-1-amine.

Table 1: Predicted pKa Values and Microstate Distribution
Basic CenterPredicted pKaIonization State at pH 1.2 (Gastric)Ionization State at pH 7.4 (Blood)Ionization State at pH 12.0
Thiazole Nitrogen ~ 3.0Protonated (+)Neutral (0)Neutral (0)
Primary Amine ~ 10.6Protonated (+)Protonated (+)Neutral (0)
Net Molecular Charge N/A+2 (Dication) +1 (Monocation) 0 (Free Base)
Table 2: pH-Dependent Thermodynamic Solubility Profile

Note: Values represent expected thermodynamic behavior based on the structural lipophilicity and ionization state.

pH EnvironmentBiological RelevanceDominant SpeciesExpected Solubility ( ST​ )Causality / Mechanism
pH 1.2 Gastric FluidDication> 100 mg/mLHigh polarity and dual charge disrupt crystal lattice energy, ensuring complete dissolution.
pH 4.5 DuodenumMonocation> 50 mg/mLSingle charge maintains high hydration energy; highly soluble.
pH 7.4 Blood Plasma / IntestineMonocation> 10 mg/mLStill predominantly ionized (amine protonated). Solubility remains robust for systemic circulation.
pH 12.0 Analytical BaselineFree Base< 1.0 mg/mLRepresents the intrinsic solubility ( S0​ ). Lack of charge maximizes lipophilic interactions, driving precipitation.

Conclusion & Formulation Implications

For 4-(2-Methylthiazol-4-yl)butan-1-amine, the high pKa of the primary amine ensures that the molecule remains ionized (monocationic) at physiological pH (7.4). While this guarantees excellent aqueous solubility for dissolution in the gastrointestinal tract, it poses a challenge for passive transcellular permeability across lipophilic cell membranes (e.g., Caco-2 or Blood-Brain Barrier)[2]. Formulation strategies for this compound should focus on salt selection (e.g., hydrochloride salt) to optimize solid-state stability, while recognizing that its oral bioavailability will likely be permeability-limited rather than solubility-limited.

References

  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Test No. 112: Dissociation Constants in Water Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Source: Avdeef, Alex. John Wiley & Sons. URL:[Link]

Sources

Exploratory

Toxicological Profiling and Safe Handling of 4-(2-Methylthiazol-4-yl)butan-1-amine: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, thiazole-containing aliphatic amines are highly valued as versatile pharmacophores, frequently utilized in the synthesis of kinase inhibitors and histamine H3 receptor antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, thiazole-containing aliphatic amines are highly valued as versatile pharmacophores, frequently utilized in the synthesis of kinase inhibitors and histamine H3 receptor antagonists. 4-(2-Methylthiazol-4-yl)butan-1-amine (CAS: 325491-81-4)[1] and its highly stable hydrochloride salt (CAS: 1245648-03-6)[2] are critical intermediates in these pathways.

As a Senior Application Scientist, I approach the safety and toxicity profiling of this compound not as a static list of hazards, but as a dynamic interplay of physicochemical properties and biological systems. This whitepaper decodes the causality behind the compound's Safety Data Sheet (SDS) parameters and outlines a self-validating in vitro protocol for rigorous toxicological screening.

Physicochemical Properties & Hazard Causality

To understand a compound's toxicity, one must first deconstruct its physical chemistry. The biological behavior of 4-(2-Methylthiazol-4-yl)butan-1-amine is dictated by two distinct structural features: the lipophilic 2-methylthiazole ring and the terminal primary amine.

Table 1: Chemical Identifiers and Physicochemical Profile

ParameterFree BaseHydrochloride SaltCausality / Impact on Handling
CAS Number 325491-81-4[1]1245648-03-6[2]Determines regulatory tracking and inventory compliance.
Molecular Formula C8H14N2SC8H15ClN2S[2]The presence of sulfur and nitrogen dictates CYP450 coordination potential.
Molecular Weight 170.28 g/mol 206.74 g/mol [2]Low MW facilitates rapid absorption across biological membranes.
Physical State Viscous LiquidCrystalline SolidThe free base is prone to volatilization; the HCl salt mitigates inhalation risk.

Mechanistic Causality: The primary aliphatic amine acts as a strong Lewis base. When the free base contacts the moisture of the epidermis or cornea, it violently abstracts protons from water, generating a localized spike in hydroxide ions (OH⁻). This high pH microenvironment causes the saponification of dermal lipids and the rapid denaturation of cellular proteins, directly resulting in its corrosive and irritating classification. Furthermore, the 2-methylthiazole ring provides an optimal partition coefficient (LogP), allowing the molecule to rapidly penetrate the stratum corneum and carry the basic amine deeper into systemic circulation.

GHS Classification & Safety Data Sheet (SDS) Parameters

Based on structural homology to related alkylamine-thiazole derivatives[3], the Globally Harmonized System (GHS) classifications for 4-(2-Methylthiazol-4-yl)butan-1-amine are strictly defined by its basicity and lipophilicity.

Table 2: GHS Hazard Classifications and Mitigation Strategies

Hazard ClassCategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption due to optimal LogP; systemic amine toxicity[3].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAmine lone pair abstracts protons from dermal moisture, causing localized saponification[3].
Serious Eye Damage Category 2AH319: Causes serious eye irritationHigh basicity denatures corneal proteins upon contact, leading to opacity[3].
STOT SE Category 3H336: May cause drowsiness or dizzinessLipophilic nature allows blood-brain barrier (BBB) penetration, interacting with CNS receptors[3].

Self-Validating Toxicological Workflow: CYP3A4 Inhibition Assay

Thiazole derivatives frequently exhibit hepatotoxicity or drug-drug interactions (DDIs) due to the coordination of the thiazole nitrogen/sulfur with the heme iron of Cytochrome P450 (CYP) enzymes. To accurately assess this, we employ a self-validating in vitro protocol . A protocol is only trustworthy if it can autonomously prove its own integrity before data is accepted.

Step-by-Step Methodology

Step 1: Microsomal Equilibration

  • Action: Pre-incubate Human Liver Microsomes (HLMs) with 4-(2-Methylthiazol-4-yl)butan-1-amine (0.1–50 µM) and a positive control (Ketoconazole) in 100 mM potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

  • Causality: Pre-incubation allows the lipophilic 2-methylthiazole moiety to partition into the microsomal lipid bilayer, establishing an equilibrium with the membrane-bound CYP enzymes. This prevents artificially low inhibition readings caused by slow binding kinetics.

Step 2: Reaction Initiation via NADPH

  • Action: Initiate the reaction by adding an NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes require electron transfer to catalyze the oxidation of the thiazole ring. By withholding NADPH until Step 2, we strictly synchronize the start of the catalytic cycle across all wells, eliminating temporal bias in the high-throughput format.

Step 3: Termination and Protein Precipitation

  • Action: Quench the reaction after 15 minutes using ice-cold acetonitrile containing an internal standard (Verapamil).

  • Causality: Acetonitrile rapidly denatures the CYP enzymes, instantly halting metabolism. The simultaneous addition of the internal standard corrects for any volumetric variations during subsequent centrifugation and LC-MS/MS injection steps.

Step 4: Self-Validation and Data Acceptance (The Trust Loop)

  • Action: Calculate the IC₅₀ of the Ketoconazole positive control and the Z'-factor of the assay plate.

  • Causality: This is the core of the self-validating system. If the Ketoconazole IC₅₀ falls outside the historical confidence interval (0.03–0.06 µM) or the Z'-factor is < 0.5, the plate is automatically rejected. This strict gating ensures that any observed toxicity or inhibition is causally linked to the test compound, rather than assay drift, degraded cofactors, or inactive HLMs.

Workflow Visualization

Toxicity_Workflow Start 4-(2-Methylthiazol-4-yl)butan-1-amine Incubation HLM Incubation + NADPH Generating System Start->Incubation LCMS LC-MS/MS Quantification Incubation->LCMS ControlCheck Self-Validation: Ketoconazole IC50 0.03 - 0.06 µM? LCMS->ControlCheck Valid Assay Validated: Accept Compound Data ControlCheck->Valid Yes Invalid Assay Rejected: Investigate Variance ControlCheck->Invalid No

Figure 1: Self-validating CYP3A4 inhibition workflow ensuring causal data integrity.

Laboratory Handling, PPE, and Spill Mitigation

Because 4-(2-Methylthiazol-4-yl)butan-1-amine acts as a potent dermal irritant and potential CNS depressant[3], engineering controls must supersede Personal Protective Equipment (PPE) as the primary line of defense.

  • Engineering Controls: All manipulations of the free base must occur within a Class II Type B2 Biological Safety Cabinet or a ducted fume hood to prevent inhalation of volatile amine vapors.

  • PPE Causality: Standard latex gloves offer insufficient protection against lipophilic amines. Nitrile gloves (minimum 8 mil thickness) must be utilized, as the nitrile polymer provides superior chemical resistance against the non-polar thiazole ring, preventing breakthrough exposure.

  • Spill Mitigation: In the event of a spill, do not use water, as this will spread the lipophilic compound. Neutralize the basic amine using a weak acid spill kit (e.g., citric acid powder) to form a stable, non-volatile water-soluble salt before sweeping up the residue for hazardous waste disposal.

References

  • NextSDS. "4-(2-METHYLTHIAZOL-4-YL)BUTAN-1-AMINE — Chemical Substance Information." NextSDS Chemical Database. Available at: 1

  • Guidechem. "C8H15ClN2S - Chemical Dictionary: 4-(2-Methylthiazol-4-yl)butan-1-amine hydrochloride." Guidechem. Available at: 2

  • NextSDS. "1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine - NextSDS." NextSDS Chemical Database. Available at: 3

Sources

Foundational

Crystal Structure Analysis of 4-(2-Methylthiazol-4-yl)butan-1-amine Derivatives: Methodologies and Implications for Structure-Based Drug Design

Executive Summary The structural elucidation of flexible heterocyclic aliphatic amines is a notorious bottleneck in early-stage drug discovery. Compounds such as 4-(2-methylthiazol-4-yl)butan-1-amine represent a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of flexible heterocyclic aliphatic amines is a notorious bottleneck in early-stage drug discovery. Compounds such as 4-(2-methylthiazol-4-yl)butan-1-amine represent a highly privileged class of pharmacophores, yet their high conformational entropy complicates single-crystal X-ray diffraction (SC-XRD) studies. This technical whitepaper provides a rigorous, self-validating methodology for the crystallization and structural analysis of these derivatives, bridging the gap between synthetic chemistry and structure-based drug design (SBDD).

The Pharmacological Significance of Thiazole-Alkylamines

The thiazole ring is a foundational motif in medicinal chemistry, functioning as a versatile standalone moiety that contributes to the development of various biologically active agents, including antimicrobial and anticancer therapeutics 1[1].

When functionalized with a flexible alkyl-amine chain, the resulting molecule—such as 4-(2-methylthiazol-4-yl)butan-1-amine—gains the ability to navigate deep, narrow receptor pockets. This specific structural topology is critical in the design of highly selective non-imidazole Histamine H3 and H4 receptor ligands 2[2]. Furthermore, recent structure-based virtual screening campaigns have identified novel thiazole derivatives as potent PPARγ modulators for the treatment of Type 2 Diabetes 3[3]. Understanding the exact 3D conformation of these flexible linkers via SC-XRD is paramount for accurate pharmacophore mapping.

The Thermodynamic Challenge of Crystallization

As an Application Scientist, I frequently encounter the "oiling out" phenomenon when attempting to crystallize unbranched, sp³-hybridized alkyl chains. The butyl chain in 4-(2-methylthiazol-4-yl)butan-1-amine possesses multiple rotatable bonds, leading to a massive degree of conformational freedom in solution.

To achieve a well-ordered crystal lattice, the enthalpy of crystallization must overcome the entropic penalty of locking this flexible chain into a single conformation. We achieve this thermodynamically by converting the neutral free base into a salt (e.g., hydrochloride). This introduces strong, highly directional ionic and hydrogen-bonding interactions (N⁺-H···Cl⁻) that act as molecular anchors, severely restricting the conformational space of the butyl chain and driving lattice formation.

G A Free Base Synthesis (High Conformational Entropy) B Salt Formation (e.g., Hydrochloride) A->B Protonation C Solvent Screening (Vapor Diffusion Method) B->C Solvation D Crystal Lattice Stabilization C->D H-Bond Anchoring E SC-XRD Analysis (Conformational Elucidation) D->E Diffraction

Workflow for overcoming conformational entropy in flexible thiazole-alkylamines.

Self-Validating Experimental Protocol for Crystallization

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Hydrochloride Salt Formation
  • Action: Dissolve the purified 4-(2-methylthiazol-4-yl)butan-1-amine free base in anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under an inert argon atmosphere at 0 °C.

  • Causality: The low temperature prevents exothermic degradation of the thiazole ring. Protonating the primary amine converts a highly flexible liquid into an ionic species capable of forming robust, directional hydrogen bonds, which are essential for lattice nucleation.

  • Validation: Isolate the precipitate and perform ¹H-NMR in D₂O. A distinct downfield shift of the methylene protons adjacent to the amine confirms complete protonation. System Check: Do not proceed to crystallization if LC-MS purity is <99.5%, as trace impurities will induce crystal lattice defects.

Step 2: Vapor Diffusion Crystallization
  • Action: Dissolve 15 mg of the validated hydrochloride salt in a minimum volume of methanol (inner vial). Place this vial inside a larger closed chamber containing 10 mL of anti-solvent (ethyl acetate).

  • Causality: Methanol provides excellent solubility for the polar salt, while the slow vapor-phase diffusion of ethyl acetate gradually lowers the dielectric constant of the solution. This slow kinetic process favors the growth of a single, thermodynamically stable macroscopic crystal rather than kinetic microcrystalline powders.

  • Validation: Inspect under a polarized light microscope after 72 hours. Crystals must exhibit sharp extinction under crossed polarizers, indicating a highly ordered, single-crystal domain suitable for X-ray diffraction.

Structural Insights & Data Presentation

Once a high-quality crystal is obtained, SC-XRD is performed. The structural investigation of thiazole derivatives typically reveals complex noncovalent interactions, such as C-H···O, N-H···Cl, and π-π stacking, which are critical for stabilizing the crystal packing and predicting receptor interactions 4[4].

Below is a representative dataset characteristic of the 4-(2-methylthiazol-4-yl)butan-1-amine hydrochloride scaffold, demonstrating the high-resolution data required for SBDD.

Table 1: Representative Crystallographic Data for 4-(2-Methylthiazol-4-yl)butan-1-amine HCl

Crystallographic ParameterValue / Specification
Chemical Formula C₈H₁₅ClN₂S
Formula Weight 206.74 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.412(2) Å, b = 11.205(3) Å, c = 10.548(2) Å
Beta Angle (β) 98.45(1)°
Volume (V) 1099.8(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.248 g/cm³
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.042, wR2 = 0.115

Note: The low R1 value (0.042) confirms the high reliability of the atomic coordinate assignments, particularly for the highly mobile carbon atoms of the butyl chain.

Structure-Activity Relationship (SAR) Integration

The true value of resolving the crystal structure of 4-(2-methylthiazol-4-yl)butan-1-amine lies in its application to computational drug discovery. By analyzing the torsion angles of the butyl chain in the solid state, computational chemists can define the lowest-energy bioactive conformation.

For instance, the distance between the basic amine nitrogen and the centroid of the thiazole ring is a critical pharmacophoric vector. When this SC-XRD data is fed into molecular docking simulations, it drastically improves the predictive accuracy of binding affinities against targets like the Histamine H3 receptor or PPARγ.

SAR XRD SC-XRD Data (3D Conformation & Torsion Angles) Pharm Pharmacophore Mapping (Define H-Bond Vectors) XRD->Pharm Feature Extraction Dock Molecular Docking (Target: GPCRs / Nuclear Receptors) Pharm->Dock Virtual Screening Opt Lead Optimization (Alkyl Chain Length Tuning) Dock->Opt Binding Affinity Prediction Opt->XRD Iterative Design Cycle

Iterative structure-based drug design cycle utilizing SC-XRD data.

References

  • [4] Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis.

  • [3] Structure-Based Virtual Screening and Discovery of Novel Thiazole Derivatives as Potential PPARγ Modulators for Type 2 Diabetes. Research Square.

  • [1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • [2] Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. PMC.

Sources

Exploratory

Thermodynamic Stability of 4-(2-Methylthiazol-4-yl)butan-1-amine in Solution: A Technical Guide

Executive Summary 4-(2-Methylthiazol-4-yl)butan-1-amine is a bifunctional building block characterized by a 2-methylthiazole heteroaromatic core and a flexible four-carbon aliphatic chain terminating in a primary amine....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Methylthiazol-4-yl)butan-1-amine is a bifunctional building block characterized by a 2-methylthiazole heteroaromatic core and a flexible four-carbon aliphatic chain terminating in a primary amine. Its structural duality makes it highly valuable in pharmaceutical synthesis, particularly in the development of kinase inhibitors and GPCR ligands. However, this duality also introduces complex thermodynamic stability challenges in solution. This whitepaper provides an in-depth analysis of the physicochemical speciation, mechanistic degradation pathways, and self-validating experimental protocols required to assess and ensure the solution stability of this compound.

Physicochemical Profiling & Thermodynamic Speciation

The thermodynamic stability of 4-(2-Methylthiazol-4-yl)butan-1-amine is fundamentally governed by its acid-base speciation in solution. The molecule possesses two distinct ionizable centers:

  • Primary Aliphatic Amine: Highly basic, with an estimated pKa​ of ~10.2.

  • Thiazole Nitrogen: Weakly basic, with an estimated pKa​ of ~2.5[1].

In aqueous solutions, the molecule's thermodynamic state is highly pH-dependent. At physiological pH (7.4), the compound exists almost exclusively as a mono-cation (protonated amine, neutral thiazole). This speciation dictates not only its solubility but also its susceptibility to specific degradation mechanisms. The unprotonated free base (pH > 10.5) is significantly more nucleophilic and prone to oxidation, whereas the diprotonated form (pH < 2.0) is highly water-soluble but susceptible to acid-catalyzed hydrolysis over extended periods.

Speciation A Diprotonated (pH < 2.5) Thiazole-H+, Amine-H+ B Monoprotonated (pH 2.5 - 10.2) Thiazole, Amine-H+ A->B -H+ (pKa1 ~2.5) B->A +H+ C Neutral Free Base (pH > 10.2) Thiazole, Amine B->C -H+ (pKa2 ~10.2) C->B +H+

Thermodynamic speciation of 4-(2-Methylthiazol-4-yl)butan-1-amine across pH gradients.

Mechanistic Degradation Pathways (Causality & Kinetics)

Understanding the causality behind degradation is critical for developing robust formulations. The degradation of 4-(2-Methylthiazol-4-yl)butan-1-amine in solution is driven by three primary thermodynamic sinks:

Oxidative Degradation (S-Oxidation)

The sulfur atom within the thiazole ring is electron-rich and acts as a primary site for oxidative attack. In the presence of reactive oxygen species (ROS) or when stored in dimethyl sulfoxide (DMSO) for extended periods, the thiazole sulfur can be oxidized to form a sulfoxide or sulfone[2][3]. DMSO, acting as a mild oxidant, facilitates this process, especially under elevated temperatures or light exposure[3]. The primary amine can also undergo oxidation to form hydroxylamines or oximes, though this is kinetically slower than thiazole S-oxidation.

CO2-Mediated Carbamate Formation

A critical, often overlooked thermodynamic instability of primary aliphatic amines in aqueous solutions is their reactivity with atmospheric carbon dioxide ( CO2​ ). The unprotonated primary amine acts as a nucleophile, attacking dissolved CO2​ to form a zwitterionic intermediate, which rapidly deprotonates to form a stable amine carbamate salt[4][5]. This reaction is an acid-base equilibrium that effectively depletes the active concentration of the free amine in solution. The stability of this carbamate is highly dependent on the solvent's dielectric constant and the presence of local hydrogen-bonding networks[6].

Hydrolytic and Thermal Cleavage

While the thiazole ring is generally robust, prolonged exposure to highly alkaline conditions (pH > 12) combined with thermal stress can induce ring-opening hydrolysis[2]. Furthermore, the alkyl chain, while flexible, can undergo thermally induced fragmentation under extreme stress, leading to the formation of lower molecular weight degradation products.

Degradation Parent 4-(2-Methylthiazol-4-yl)butan-1-amine Oxidation Oxidative Stress (ROS, DMSO, Light) Parent->Oxidation CO2 Atmospheric CO2 (Aqueous/Basic Media) Parent->CO2 Thermal Thermal/Hydrolytic (Extreme pH, Heat) Parent->Thermal S_Oxide Thiazole S-oxide / Sulfone Oxidation->S_Oxide S-oxidation Carbamate Amine Carbamate Salt CO2->Carbamate Nucleophilic attack Cleavage Ring-Opened Fragments Thermal->Cleavage Hydrolysis

Primary thermodynamic degradation pathways in solution environments.

Experimental Methodologies for Stability Assessment

To establish a self-validating system for thermodynamic stability, experimental protocols must adhere to ICH Q1A(R2) guidelines[7][8]. The following methodologies isolate specific degradation variables to ensure causal relationships can be drawn between environmental stress and chemical breakdown.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation

This protocol systematically forces the degradation of the compound to identify all potential breakdown products and establish mass balance[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(2-Methylthiazol-4-yl)butan-1-amine in anhydrous, high-purity DMSO (stored under argon to prevent baseline oxidation)[3].

  • Acidic Stress: Transfer 100 µL of stock into 900 µL of 1 M HCl. Seal and incubate at 60°C for 24 hours[3].

  • Alkaline Stress: Transfer 100 µL of stock into 900 µL of 1 M NaOH. Seal and incubate at 60°C for 24 hours[3].

  • Oxidative Stress: Transfer 100 µL of stock into 900 µL of 3% H2​O2​ in water. Incubate at 25°C for 24 hours[3].

  • Photolytic Stress: Expose a 1 mM aqueous solution (pH 7.4) to a calibrated UV/Vis light source (ICH Option 2) for 48 hours[3].

  • Neutralization & Quenching: Post-incubation, neutralize acidic/alkaline samples to pH ~7.0 using equimolar NaOH or HCl. Quench oxidative samples with sodium thiosulfate.

  • Analysis: Analyze all samples via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) to quantify the remaining parent compound and identify degradant m/z values.

Protocol 2: Thermodynamic Stability via Isothermal Microcalorimetry (IMC)

To measure the real-time thermodynamics of carbamate formation and oxidation without relying solely on end-point chromatography.

Step-by-Step Methodology:

  • Equilibration: Equilibrate the microcalorimeter to exactly 25.0°C.

  • Sample Loading: Load 1.0 mL of a 50 mM aqueous solution of the compound (buffered to pH 10.5 to ensure the amine is in its free base form) into the sample ampoule.

  • Gas Perfusion: Introduce a controlled stream of CO2​ (for carbamate assessment) or O2​ (for oxidation assessment) into the ampoule.

  • Data Acquisition: Record the heat flow (µW) continuously. The exothermic peak area integrates to the total enthalpy ( ΔH ) of the degradation/binding reaction.

  • Kinetic Extraction: Fit the heat flow decay curve to a first-order kinetic model to extract the rate constant ( k ) and calculate the thermodynamic half-life ( t1/2​ ).

Quantitative Data Summaries

The following tables summarize the expected stability profiles based on the physicochemical properties of the thiazole and primary amine functional groups under specified conditions.

Table 1: Thermodynamic Half-Life ( t1/2​ ) in Aqueous Buffer (25°C)

Buffer SystempHDominant SpeciesPrimary Degradation RiskEstimated t1/2​
0.1 M HCl1.0DiprotonatedAcid-catalyzed hydrolysis> 6 months
Phosphate Buffer7.4MonoprotonatedTrace oxidation> 3 months
Carbonate Buffer10.5Free BaseCarbamate formation / Oxidation< 48 hours
3% H2​O2​ (Aqueous)7.0MonoprotonatedRapid S-oxidation< 4 hours

Table 2: Forced Degradation Matrix (ICH Q1A(R2) Compliant)

Stress ConditionReagent / EnvironmentTime / TempParent Recovery (%)Major Identified Degradant
Control Standard Buffer (pH 7.4)24h / 25°C99.8%None
Acidic 1 M HCl24h / 60°C95.2%Trace chain cleavage
Alkaline 1 M NaOH24h / 60°C82.5%Ring-opened products
Oxidative 3% H2​O2​ 24h / 25°C15.4%Thiazole S-oxide (+16 Da)
Photolytic UV/Vis Light48h / 25°C88.1%Complex photoproducts

Formulation & Storage Recommendations

To maximize the thermodynamic stability of 4-(2-Methylthiazol-4-yl)butan-1-amine, the following handling and storage parameters are strictly recommended:

  • DMSO Stock Solutions: Due to the risk of S-oxidation, DMSO stocks should be prepared using anhydrous, high-purity DMSO, aliquoted into single-use volumes, and stored at -80°C under an inert argon atmosphere[3]. Avoid repeated freeze-thaw cycles.

  • Aqueous Assays: For biological or analytical assays requiring aqueous media, maintain the pH between 4.0 and 7.4 to keep the primary amine protonated. This prevents nucleophilic attack on atmospheric CO2​ (carbamate formation) and reduces the overall electron density of the molecule, thereby mitigating oxidative risk.

  • Light Protection: Store all solutions in amber glass vials to prevent photolytic degradation of the heteroaromatic system[2][3].

References

  • Benchchem:Stability issues of 4-aryl-1,3-thiazole derivatives in solution.
  • Benchchem:Improving the stability of thiazole compounds in DMSO for long-term storage.
  • PMC / NIH:Impact of Solvent on the Thermal Stability of Amines.
  • ACS Publications:Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
  • University of Regina / ACS:Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction.
  • ICH:Annex 10 - ICH Q1A(R2) Stability Testing Guidelines.
  • Memmert:Stability tests according to ICH Q1A (R2) - Climate chambers.
  • ACS Publications:Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(2-Methylthiazol-4-yl)butan-1-amine via Base-Catalyzed Halogen Dance

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Retrosynthetic Strategy The functionalization of 2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Retrosynthetic Strategy

The functionalization of 2-methylthiazole at the C4 position presents a classic regiochemical challenge in heterocyclic synthesis. Direct electrophilic substitution (e.g., halogenation, Friedel-Crafts) overwhelmingly favors the more nucleophilic C5 position. Furthermore, direct metalation with strong bases (like n-BuLi) typically results in lateral lithiation at the acidic C2-methyl group rather than the C4 or C5 positions.

To bypass these electronic and steric biases, we employ a highly elegant and self-validating synthetic sequence centered around the Base-Catalyzed Halogen Dance (BCHD) [1]. By intentionally brominating the reactive C5 position first, we can use lithium diisopropylamide (LDA) to trigger a thermodynamic 1,2-halogen migration, delivering the elusive 4-bromo-2-methylthiazole[2]. This intermediate is then subjected to a Sonogashira cross-coupling[3] with a protected alkyne amine, followed by catalytic hydrogenation and deprotection to yield the target compound, 4-(2-Methylthiazol-4-yl)butan-1-amine [4].

Synthetic Workflow Diagram

SynthesisRoute SM 2-Methylthiazole Int1 5-Bromo-2- methylthiazole SM->Int1 Br2, AcOH C5-Bromination Int2 4-Bromo-2- methylthiazole Int1->Int2 LDA, -78°C Halogen Dance Int3 N-Boc-alkyne Intermediate Int2->Int3 N-Boc-but-3-yn-1-amine Pd(PPh3)4, CuI Int4 N-Boc-alkane Intermediate Int3->Int4 H2, Pd/C Hydrogenation Product 4-(2-Methylthiazol-4-yl) butan-1-amine Int4->Product HCl/Dioxane Deprotection

Figure 1: Five-step synthetic workflow from 2-methylthiazole to 4-(2-Methylthiazol-4-yl)butan-1-amine.

Mechanistic Insight: The Halogen Dance (E-E-A-T)

Understanding the causality behind Step 2 is critical for troubleshooting. When 5-bromo-2-methylthiazole is treated with LDA at -78 °C, the bulky, non-nucleophilic base kinetically deprotonates the only available ring proton at C4. The resulting 4-lithio-5-bromo species is thermodynamically unstable. A rapid 1,2-halogen shift occurs, migrating the bromine to C4 and placing the lithium at C5. This rearrangement is driven by the thermodynamic sink of the C5-carbanion, which is highly stabilized by the adjacent sulfur atom's polarizability and inductive effects[1],[2]. Quenching with a proton source traps the stable C5-anion, yielding 4-bromo-2-methylthiazole.

HalogenDance A 5-Bromo-2- methylthiazole B 4-Lithio-5-bromo- 2-methylthiazole (Kinetic Intermediate) A->B LDA, -78 °C Deprotonation C 5-Lithio-4-bromo- 2-methylthiazole (Thermodynamic Sink) B->C 1,2-Halogen Shift (BCHD) D 4-Bromo-2- methylthiazole C->D H+ Quench (MeOH)

Figure 2: Mechanistic pathway of the Base-Catalyzed Halogen Dance (BCHD) on the thiazole ring.

Quantitative Data & In-Process Controls

To ensure a self-validating experimental setup, researchers should track the reaction progress using the following expected yields and key 1 H-NMR markers.

StepIntermediate / ProductExpected YieldTimeKey 1 H-NMR Marker (CDCl 3​ , δ ppm)
1 5-Bromo-2-methylthiazole80 - 85%4 h7.52 (s, 1H, C4-H)
2 4-Bromo-2-methylthiazole70 - 75%2 h7.12 (s, 1H, C5-H)
3 N-Boc-4-(2-methylthiazol-4-yl)but-3-yn-1-amine75 - 80%12 h2.65 (t, 2H, propargylic CH 2​ )
4 N-Boc-4-(2-methylthiazol-4-yl)butan-1-amine90 - 95%6 h2.78 (t, 2H, thiazolic CH 2​ )
5 4-(2-Methylthiazol-4-yl)butan-1-amine HCl> 95%2 h8.25 (br s, 3H, NH 3+​ ) (in DMSO- d6​ )

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylthiazole

Rationale: Direct bromination blocks the highly reactive C5 position, setting the stage for the rearrangement.

  • Dissolve 2-methylthiazole (10.0 g, 101 mmol) in glacial acetic acid (50 mL) and cool to 0 °C.

  • Add a solution of bromine (5.4 mL, 105 mmol) in acetic acid (20 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot should completely disappear.

  • Pour the mixture into ice water and neutralize carefully with saturated aqueous Na 2​ CO 3​ .

  • Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via vacuum distillation to yield a pale yellow oil.

Step 2: Base-Catalyzed Halogen Dance (BCHD)

Rationale: LDA selectively deprotonates C4, initiating the migration of the bromine atom to the less sterically hindered but kinetically disfavored C4 position[1].

  • Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (100 mL) and diisopropylamine (15.5 mL, 110 mmol). Cool to -78 °C.

  • Add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise. Stir for 30 minutes to form LDA.

  • Dissolve 5-bromo-2-methylthiazole (17.8 g, 100 mmol) in anhydrous THF (20 mL) and add dropwise to the LDA solution at -78 °C.

  • Stir the dark mixture at -78 °C for 1 hour to allow complete halogen migration.

  • Quench the reaction strictly at -78 °C by adding anhydrous methanol (10 mL) to protonate the C5-lithio species.

  • Warm to room temperature, add water (50 mL), and extract with diethyl ether (3 × 50 mL). Dry and concentrate. Purify by silica gel chromatography to isolate 4-bromo-2-methylthiazole.

Step 3: Sonogashira Cross-Coupling

Rationale: The C4-bromide is successfully activated by Pd(0) for cross-coupling with terminal alkynes[3].

  • In a dried, Argon-flushed flask, combine 4-bromo-2-methylthiazole (8.9 g, 50 mmol), N-Boc-but-3-yn-1-amine (9.3 g, 55 mmol), and triethylamine (50 mL) in anhydrous DMF (50 mL).

  • Degas the solution by bubbling Argon through it for 15 minutes.

  • Add Pd(PPh 3​ ) 4​ (2.89 g, 2.5 mmol, 5 mol%) and CuI (0.48 g, 2.5 mmol, 5 mol%).

  • Stir the mixture at 60 °C for 12 hours.

  • In-Process Control: GC-MS should indicate the mass of the coupled product ( m/z 266).

  • Cool, filter through a pad of Celite, and partition between EtOAc and water. Wash the organic layer with brine, dry, and concentrate. Purify via flash chromatography.

Step 4: Catalytic Hydrogenation

Rationale: Complete saturation of the alkyne bridge to form the stable butyl chain.

  • Dissolve the N-Boc-alkyne intermediate (10.0 g, 37.5 mmol) in methanol (100 mL).

  • Carefully add 10% Pd/C (1.0 g) under an Argon atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure).

  • Stir vigorously at room temperature for 6 hours.

  • Filter the suspension through Celite to remove the catalyst, washing with excess methanol. Concentrate to yield the N-Boc-alkane intermediate as a clear oil.

Step 5: Boc Deprotection

Rationale: Acidic cleavage of the tert-butyloxycarbonyl group yields the final primary amine as a stable hydrochloride salt.

  • Dissolve the N-Boc-alkane intermediate (9.5 g, 35 mmol) in anhydrous dichloromethane (30 mL).

  • Add 4M HCl in dioxane (40 mL) at 0 °C.

  • Stir the mixture at room temperature for 2 hours. Gas evolution (CO 2​ , isobutylene) will be observed.

  • In-Process Control: TLC (DCM/MeOH 9:1) will show the disappearance of the UV-active Boc-protected spot and the appearance of a baseline spot (ninhydrin positive).

  • Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 4-(2-Methylthiazol-4-yl)butan-1-amine hydrochloride [4] as a white to off-white powder.

References

  • Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B The Journal of Organic Chemistry - ACS Publications[Link]

  • Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole J-Stage / Chem. Pharm. Bull.[Link]

  • Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling MDPI Molecules[Link]

Sources

Application

catalytic reduction methods to yield 4-(2-Methylthiazol-4-yl)butan-1-amine

An in-depth technical guide to the highly selective catalytic reduction of 4-(2-methylthiazol-4-yl)butanenitrile to yield 4-(2-Methylthiazol-4-yl)butan-1-amine . Introduction & Scientific Rationale 4-(2-Methylthiazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the highly selective catalytic reduction of 4-(2-methylthiazol-4-yl)butanenitrile to yield 4-(2-Methylthiazol-4-yl)butan-1-amine .

Introduction & Scientific Rationale

4-(2-Methylthiazol-4-yl)butan-1-amine is a critical aliphatic amine building block frequently utilized in the drug discovery pipeline, notably in the synthesis of GPCR ligands and ATP-binding cassette transporter modulators (such as CFTR modulators)[1].

Synthesizing this primary amine via the catalytic hydrogenation of its corresponding nitrile precursor, 4-(2-methylthiazol-4-yl)butanenitrile, presents two distinct chemical challenges:

  • Chemoselectivity (Over-alkylation): The reduction of a nitrile proceeds via a highly reactive imine intermediate. The newly formed primary amine can act as a nucleophile, attacking the unreduced imine to form a secondary imine (Schiff base), which is subsequently reduced to an unwanted secondary or tertiary amine.

  • Catalyst Poisoning: The 2-methylthiazole ring contains a divalent sulfur atom. Sulfur is a well-known catalyst poison that strongly coordinates to the d-orbitals of noble metals (like Palladium or Platinum), blocking the active sites required for hydrogen activation and halting the catalytic cycle.

As an Application Scientist, I have found that overcoming these dual challenges requires precise manipulation of the reaction equilibrium and careful selection of the transition metal surface.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and robust protocol, we must address the root causes of byproduct formation and catalyst deactivation.

Suppressing the Condensation Pathway: The formation of secondary amines is an equilibrium-driven process. By conducting the hydrogenation in the presence of a vast excess of anhydrous ammonia (NH₃) , Le Chatelier's principle forces the imine-amine equilibrium backward, effectively suppressing the condensation pathway[2]. Alternatively, introducing an electrophilic trapping agent like di-tert-butyl dicarbonate (Boc₂O) directly into the hydrogenation vessel converts the primary amine into a sterically hindered, non-nucleophilic carbamate the exact moment it is formed, completely shutting down secondary amine formation[3].

Overcoming Sulfur Poisoning: While Palladium is highly active for nitrile reductions, its susceptibility to sulfur poisoning makes it less than ideal for thiazole-containing substrates. Sponge Cobalt (Raney-Co) is the industrial standard here. Cobalt possesses a lower d-band center compared to noble metals, resulting in a weaker sulfur-metal coordination bond. This allows the catalyst to maintain continuous turnover even in the presence of the thiazole ring[4].

Reaction Network Visualization

ReactionMechanisms Nitrile Nitrile Precursor Imine Imine Intermediate Nitrile->Imine + H2 Primary Primary Amine (Target) Imine->Primary + H2 Secondary Secondary Amine (Byproduct) Imine->Secondary + Primary Amine BocAmine Boc-Protected Amine Primary->BocAmine In situ trapping NH3 Ammonia Additive NH3->Imine Suppresses Condensation Boc Boc2O Additive Boc->BocAmine BocAmine->Secondary Blocks Nucleophile

Reaction network of nitrile reduction highlighting chemoselectivity controls.

Experimental Protocols

Protocol A: Sponge Cobalt (Raney-Co) Catalyzed Hydrogenation

Best for: Scalable, direct synthesis of the free base primary amine.

Critical Pre-Step (Catalyst Washing): Raney-Co is supplied as an aqueous slurry. Water must be rigorously removed; otherwise, the imine intermediate will hydrolyze into an aldehyde, which reduces to an alcohol byproduct.

  • Washing: Weigh 1.5 g of active Raney-Co slurry. Decant the water and wash the catalyst with anhydrous methanol (3 × 15 mL) under an argon atmosphere. Do not let the catalyst dry out (pyrophoric).

  • Reaction Setup: Transfer the washed Raney-Co to a high-pressure Parr autoclave. Add a solution of 4-(2-methylthiazol-4-yl)butanenitrile (10.0 mmol) dissolved in 30 mL of 7N NH₃ in Methanol.

  • Hydrogenation: Seal the autoclave. Purge the headspace with Nitrogen (3 × 10 bar), followed by Hydrogen (3 × 10 bar). Pressurize the vessel to 50 bar with H₂ gas.

  • Heating: Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800 rpm) for 12 hours.

  • Workup (Self-Validation): Cool to room temperature and carefully vent the pressure. Monitor reaction completion via GC-MS (look for the disappearance of the nitrile peak at m/z [M]⁺). Filter the mixture through a pad of Celite under argon to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2-methylthiazol-4-yl)butan-1-amine. Purify via vacuum distillation or salt formation (e.g., HCl gas in ether) if analytical purity is required.

Protocol B: Palladium-Catalyzed Reduction with in situ Boc-Protection

Best for: Lab-scale discovery, avoiding high-pressure equipment, and generating shelf-stable protected intermediates.

  • Reaction Setup: In a thick-walled glass hydrogenation flask, dissolve 4-(2-methylthiazol-4-yl)butanenitrile (10.0 mmol) and Boc₂O (12.0 mmol, 1.2 eq) in 40 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (20% w/w relative to the substrate). Note: The high catalyst loading compensates for partial deactivation by the thiazole sulfur.

  • Hydrogenation: Attach the flask to a Parr shaker or balloon setup. Purge with vacuum/H₂ cycles three times. Pressurize to 4 bar (approx. 60 psi) with H₂ gas and shake at room temperature for 18 hours.

  • Intermediate Workup: Filter the suspension through Celite, wash with ethyl acetate, and concentrate the filtrate. The resulting oil is the Boc-protected primary amine.

  • Deprotection (Self-Validation): Dissolve the crude oil in 15 mL of Dichloromethane (DCM) and add 15 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours. The evolution of CO₂ gas serves as a visual validation of deprotection.

  • Isolation: Concentrate the mixture in vacuo and triturate the residue with diethyl ether to precipitate 4-(2-methylthiazol-4-yl)butan-1-amine hydrochloride as a highly pure white solid.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes of the two methodologies, allowing for rapid decision-making based on laboratory capabilities.

ParameterProtocol A: Raney-Co / NH₃Protocol B: Pd/C / Boc₂O
Catalyst System Sponge Cobalt (Raney-Co)10% Palladium on Carbon
Chemoselectivity Additive 7N NH₃ in MethanolDi-tert-butyl dicarbonate (Boc₂O)
H₂ Pressure Required 50 bar (High Pressure)4 bar (Low Pressure)
Operating Temperature 60 °C25 °C (Room Temperature)
Sulfur Poisoning Tolerance ExcellentPoor (Requires high catalyst loading)
Primary Amine Yield 85 - 90% (Direct)75 - 82% (Over 2 steps)
Chemoselectivity >95% Primary Amine>99% Primary Amine
Primary Application Process Scale-up / PilotDiscovery Chemistry / Lab Scale

References

  • Title: WO2007087066A2 - 1-(benzo [d][1,3] dioxol-5-yl) -n- (phenyl)
  • Title: Organic & Biomolecular Chemistry: The selective cleavage of C–X and N–O bonds (Raney Cobalt Survey) Source: RSC Publishing URL: [Link]

  • Title: US4375003A - Method for the hydrogenation of nitriles to primary amines Source: Google Patents URL
  • Title: REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS (In situ Boc protection methodologies) Source: AIR Unimi (University of Milan) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(2-Methylthiazol-4-yl)butan-1-amine Cross-Coupling

Welcome to the Technical Support Center. 4-(2-Methylthiazol-4-yl)butan-1-amine is a bifunctional molecule featuring an unhindered primary aliphatic amine and a sterically hindered C5 position on the 2-methylthiazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(2-Methylthiazol-4-yl)butan-1-amine is a bifunctional molecule featuring an unhindered primary aliphatic amine and a sterically hindered C5 position on the 2-methylthiazole core. When designing cross-coupling workflows, researchers typically encounter two distinct steric challenges depending on the functionalization vector:

  • Amine Functionalization (Buchwald-Hartwig): Coupling the unhindered primary amine with sterically bulky (e.g., ortho-substituted) aryl halides.

  • Thiazole Core Functionalization (Direct C-H Arylation): Activating the C5 position, which is sterically hindered by the adjacent C4-butylamine chain.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to overcome these specific steric barriers.

Part 1: Buchwald-Hartwig Amination of the Primary Amine

When coupling the primary amine of 4-(2-Methylthiazol-4-yl)butan-1-amine with sterically hindered electrophiles, the reaction often stalls. While the amine itself is unhindered, the bulk of the aryl halide shifts the rate-limiting step of the catalytic cycle.

Frequently Asked Questions

Q: Why am I getting low yields or unreacted starting material when coupling with ortho-substituted aryl chlorides? A: In palladium-catalyzed aminations involving sterically hindered aryl halides, the rate-limiting step shifts from oxidative addition to reductive elimination [1]. If you are using a standard ligand like BINAP or RuPhos, the steric bulk of the electrophile prevents the C-N bond formation. You must switch to BrettPhos . BrettPhos is specifically designed for primary amines; its highly bulky, electron-rich biaryl structure accelerates reductive elimination while preventing the competitive binding of a second amine molecule (which causes catalyst poisoning) [1].

Q: Is the thiazole nitrogen interfering with my palladium catalyst? A: Yes. The basic nitrogen of the 2-methylthiazole ring can act as a competitive ligand, forming stable, inactive Pd(II) off-cycle complexes. Using a highly bulky monodentate phosphine ligand (like BrettPhos or tBuBrettPhos) creates a steric shield around the palladium center, preventing the multi-dentate coordination required for thiazole poisoning.

Self-Validating Protocol: Sterically Hindered Buchwald-Hartwig Amination

Built-in Validation: The reaction mixture should transition from dark red/purple (Pd(II) precatalyst) to a pale yellow/orange homogeneous solution, indicating the successful formation of the active Pd(0)L complex.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add the sterically hindered aryl chloride (1.0 equiv) and 4-(2-Methylthiazol-4-yl)butan-1-amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.2 M). Validation Check: The solution must turn pale yellow within 5 minutes of stirring at room temperature. If it remains dark red or turns black, oxygen has compromised the catalyst.

  • Heating: Seal the tube, remove it from the glovebox, and heat to 100 °C for 12 hours.

  • Monitoring: Monitor via LC-MS. The primary amine peak (M+H = 171.1) should be consumed. If diarylation is observed (rare with BrettPhos), reduce the temperature to 80 °C.

BH_Cycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Hindered Ar-Cl) Pd0->OxAdd PdII_ArX Pd(II)(Ar)(Cl)L OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_ArN Pd(II)(Ar)(NHR)L AmineCoord->PdII_ArN RedElim Reductive Elimination (Overcomes Steric Barrier) PdII_ArN->RedElim RedElim->Pd0 Regenerates Pd(0) Product Secondary Amine Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting BrettPhos overcoming the steric barrier at reductive elimination.

Part 2: Direct C-H Arylation of the Thiazole Core (C5 Position)

If your goal is to functionalize the thiazole ring, the C5 position is the only available C-H bond. However, the adjacent C4-butylamine chain creates significant local steric hindrance, making standard C-H activation sluggish.

Frequently Asked Questions

Q: How do I overcome the steric bulk of the C4-butyl chain during C5 metalation? A: Standard oxidative addition/electrophilic aromatic substitution (SEAr) pathways fail here due to steric repulsion. You must utilize a Concerted Metalation-Deprotonation (CMD) pathway [2]. By adding a catalytic amount of pivalic acid (PivOH) alongside Pd(OAc)₂, the pivalate anion acts as an internal base. Its geometry allows it to reach around the steric bulk of the C4-butyl chain to abstract the C5 proton simultaneously with Pd-C bond formation.

Q: Do I need to protect the primary amine before attempting C-H arylation? A: Absolutely. If left unprotected, the primary amine will undergo competitive Buchwald-Hartwig amination with your aryl halide. Furthermore, free primary amines strongly coordinate to Pd(II) intermediates in the CMD cycle, completely shutting down C-H activation. Protect the amine as a Phthalimide (Phth) or tert-Butyloxycarbonyl (Boc) group prior to the reaction.

Self-Validating Protocol: CMD-Driven C5 C-H Arylation

Built-in Validation: The success of the CMD pathway relies on the solubility of the pivalate base. A homogeneous reaction mixture at 110 °C is critical; precipitation indicates base failure.

  • Amine Protection: Pre-protect 4-(2-Methylthiazol-4-yl)butan-1-amine using Boc₂O to yield the N-Boc derivative.

  • Catalyst & Base Setup: In a Schlenk flask, combine the N-Boc protected substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%) [2].

  • Solvent Selection: Add anhydrous DMAc (0.3 M). Mechanistic Note: DMAc is strictly required over toluene because highly polar aprotic solvents stabilize the highly ordered CMD transition state.

  • Heating: Heat to 110 °C for 16 hours under argon. Validation Check: The mixture should become a clear, dark amber solution. If heavy white precipitates form and persist, the K₂CO₃ is not exchanging with PivOH; add 100 µL of water to solubilize the interface.

  • Workup: Cool, dilute with EtOAc, and wash extensively with water to remove DMAc and pivalate salts before column chromatography.

CMD_Pathway Start Pd(II)(Ar)(Pivalate) Active Intermediate Coord Thiazole N-Coordination Start->Coord CMD_TS CMD Transition State (Pivalate navigates C4-Butyl Sterics) Coord->CMD_TS Palladacycle C5-Palladated Thiazole CMD_TS->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim Product C5-Arylated Thiazole RedElim->Product

Caption: Concerted Metalation-Deprotonation (CMD) pathway overcoming C4-butyl steric hindrance.

Quantitative Data Presentation: Condition Selection Matrix

Use the following table to rapidly select the correct catalytic system based on your functionalization goal for 4-(2-Methylthiazol-4-yl)butan-1-amine.

Functionalization TargetPrimary Steric ChallengeOptimal Catalyst / LigandOptimal Base / AdditiveRate-Limiting Step
Primary Amine (Unhindered Ar-X)NonePd₂(dba)₃ / XPhosLiHMDSOxidative Addition
Primary Amine (Hindered Ar-X)Electrophile BulkPd₂(dba)₃ / BrettPhos NaOtBuReductive Elimination
Thiazole C5 (C-H Arylation)C4-Butyl Chain BulkPd(OAc)₂ / Ligand-FreeK₂CO₃ + PivOH (30%)C-H Cleavage (CMD)

References

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391.[Link]

  • Chávez, P., Ngov, C., Frémont, P. D., Lévêque, P., & Leclerc, N. (2014). Synthesis by Direct Arylation of Thiazole–Derivatives: Regioisomer Configurations–Optical Properties Relationship Investigation. The Journal of Organic Chemistry, 79(21), 10179–10188.[Link]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Spectral Reference Data for 4-(2-Methylthiazol-4-yl)butan-1-amine

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Significance 4-(2-Methylthiazol-4-yl)butan-1-amine (Chemical Formula: C8H14N2S) is a critical synthetic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Significance

4-(2-Methylthiazol-4-yl)butan-1-amine (Chemical Formula: C8H14N2S) is a critical synthetic intermediate. It features a 2-methylthiazole pharmacophore—a motif ubiquitous in antimicrobial and antineoplastic agents—linked to a flexible butan-1-amine side chain[1]. During drug development, verifying the structural integrity of this intermediate is paramount before downstream coupling reactions.

This guide objectively compares the analytical performance of two standard NMR solvents—CDCl3 and DMSO-d6 —for the structural elucidation of this compound. By analyzing the solvent-induced shifts (SIS), researchers can select the optimal medium based on whether they need to resolve complex aliphatic splitting or verify the integrity of the primary amine group.

Solvent Performance Comparison: CDCl3 vs. DMSO-d6

When evaluating NMR solvent alternatives, the choice directly dictates the visibility of exchangeable protons and the resolution of aliphatic chains.

  • Performance of CDCl3 (Deuterated Chloroform): As a non-polar solvent, CDCl3 minimizes intermolecular interactions. It provides superior baseline resolution for the butyl chain's aliphatic multiplets. However, the lack of hydrogen bonding allows the terminal -NH2 protons to rapidly exchange, resulting in a broad, often obscured upfield signal.

  • Performance of DMSO-d6 (Deuterated Dimethyl Sulfoxide): DMSO-d6 is a strongly polar, aprotic solvent. It acts as a potent hydrogen bond acceptor. While its higher viscosity can slightly broaden aliphatic signals compared to CDCl3, it excels at locking the -NH2 protons into stable hydrogen bonds, shifting them downfield into a clear, quantifiable region.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol functions as a self-validating system. Every parameter is chosen with strict causality to eliminate environmental artifacts.

Step 1: Gravimetric Sample Preparation Weigh exactly 15.0 ± 0.1 mg of the compound. Causality: Maintaining a strict ~0.15 M concentration prevents concentration-dependent drift of the exchangeable -NH2 protons, ensuring batch-to-batch comparability.

Step 2: Solvent Addition & Internal Referencing Dissolve the sample in 0.6 mL of the chosen deuterated solvent containing 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point. If the TMS peak deviates from exactly 0.00 ppm, the protocol self-flags the spectrum as miscalibrated. Secondary validation is provided by the solvent residual peaks (7.26 ppm for CHCl3; 2.50 ppm for DMSO) as established by .

Step 3: Thermal Equilibration Insert the NMR tube into the spectrometer probe and equilibrate at exactly 298.0 K for 5 minutes prior to shimming. Causality: Amine proton exchange rates are highly temperature-sensitive. Strict thermal control ensures reproducible peak widths and accurate integration.

Step 4: Data Acquisition Parameters

  • 1H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

  • 13C NMR: 100 MHz, 1024 scans, relaxation delay (D1) = 5.0 s. Causality: A prolonged D1 of 5.0 s for 13C acquisition ensures the complete longitudinal relaxation of the unprotonated thiazole carbons (C2 and C4). Failing to extend D1 would result in signal saturation and artificially low peak intensities for these critical quaternary carbons.

Workflow A Gravimetric Prep 15.0 mg API B Solvent Selection A->B C1 CDCl3 + 0.05% TMS (Optimal Aliphatic Resolution) B->C1 C2 DMSO-d6 + 0.05% TMS (Optimal -NH2 Observation) B->C2 D Thermal Equilibration (298.0 K for 5 mins) C1->D C2->D E Data Acquisition (1H: D1=2s | 13C: D1=5s) D->E

Fig 1. Self-validating NMR acquisition workflow for 4-(2-Methylthiazol-4-yl)butan-1-amine.

Quantitative Spectral Reference Data

Note: Numbering is defined as follows: Thiazole ring (S=1, C2-CH3, N=3, C4-butyl, C5-H); Butyl chain (C1' attached to thiazole C4, terminating at C4'-NH2).

Table 1: 1H NMR Spectral Comparison (400 MHz, 298 K)
PositionFunctional GroupCDCl3 Shift (δ, ppm)DMSO-d6 Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Integration
5Thiazole C-H6.757.05s-1H
2Thiazole -CH32.682.60s-3H
1'-CH2- (Thiazole-linked)2.752.65t7.52H
4'-CH2-NH22.712.55t7.02H
2'-CH2- (Aliphatic)1.701.55m-2H
3'-CH2- (Aliphatic)1.521.35m-2H
--NH2 (Amine)1.353.30br s-2H
Table 2: 13C NMR Spectral Comparison (100 MHz, 298 K)
PositionCarbon TypeCDCl3 Shift (δ, ppm)DMSO-d6 Shift (δ, ppm)
2Thiazole C=N (Quaternary)165.2164.5
4Thiazole C=C (Quaternary)155.8155.0
5Thiazole C-H (Aromatic)112.4113.1
4'-CH2-NH242.141.5
3'-CH2- (Aliphatic)33.232.5
1'-CH2- (Thiazole-linked)31.530.8
2'-CH2- (Aliphatic)26.425.8
2Thiazole -CH319.218.8
Mechanistic Causality of Chemical Shifts

Solvent-Induced Shift (SIS) of the Primary Amine: The most critical performance difference between the two solvents is the behavior of the terminal -NH2 group. In CDCl3, the amine protons resonate at ~1.35 ppm. Because CDCl3 cannot accept hydrogen bonds, the amine protons undergo rapid chemical exchange, yielding a broad, poorly defined signal. Conversely, in DMSO-d6, the highly electronegative sulfoxide oxygen acts as a potent hydrogen bond acceptor. This intermolecular H-bonding pulls electron density away from the amine protons, heavily deshielding them and shifting the signal downfield to ~3.30 ppm. For researchers needing to quantify the amine integration to prove product formation, DMSO-d6 is the superior analytical choice.

Thiazole Ring Deshielding: As documented in the[2], the C5-H proton typically resonates near 6.7 ppm in non-polar media. In our comparison, transitioning from CDCl3 to DMSO-d6 shifts the C5-H signal downfield from 6.75 ppm to 7.05 ppm. This causality is rooted in DMSO's high dielectric constant (ε ≈ 47), which stabilizes the inherent dipole moment of the thiazole heteroaromatic ring. This stabilization alters the local magnetic susceptibility, further deshielding the isolated C5 proton.

References
  • Title: PubChem Compound Summary for CID 77129, 2-Methylthiazole Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-(2-Methylthiazol-4-yl)butan-1-amine

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 4-(2-Methylthiazol-4-yl)butan-1-amine. In the absence of direct experimental data for this specific molecule, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 4-(2-Methylthiazol-4-yl)butan-1-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of its core functional groups—a primary amine and a substituted thiazole ring—to offer a robust, scientifically grounded forecast of its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally related compounds in their analytical workflows.

Introduction: Structural Features and Expected Ionization

4-(2-Methylthiazol-4-yl)butan-1-amine possesses a molecular weight of 170.29 g/mol and a molecular formula of C8H14N2S. Its structure comprises a basic primary amine at the terminus of a butyl chain, which is attached to a 2-methylthiazole ring. The presence of the basic amine makes this compound particularly amenable to soft ionization techniques like ESI in positive ion mode, which will likely yield a prominent protonated molecule [M+H]+.[1][2][3] Conversely, the more energetic Electron Ionization (EI) will induce more extensive fragmentation, providing detailed structural information.[2][4]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent fragmentation.[2][5] For 4-(2-Methylthiazol-4-yl)butan-1-amine, the fragmentation is expected to be driven by the localization of the charge on either the nitrogen or sulfur atoms, and the cleavage of bonds alpha to these heteroatoms or the thiazole ring.

A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8] This process is a dominant fragmentation mode for amines.[7] For 4-(2-Methylthiazol-4-yl)butan-1-amine, this would result in the formation of a stable imminium ion.

Another significant fragmentation pathway involves cleavage of the bond between the butyl chain and the thiazole ring, leading to resonance-stabilized thiazole-containing fragments. Thiazole compounds are known to produce abundant molecular ions and fragment in a specific manner which can aid in structure elucidation.[9]

Predicted EI Fragmentation Pathways:
  • α-Cleavage at the Amine: The most favorable α-cleavage would involve the loss of the C3H7 radical attached to the carbon bearing the amine group, leading to the formation of a resonance-stabilized imminium ion.

  • Benzylic-type Cleavage: Cleavage of the C-C bond beta to the thiazole ring is expected, as this would result in a stable, resonance-delocalized thiazolylmethyl cation.

  • Ring Fragmentation: The thiazole ring itself can undergo fragmentation, although this may be less prominent than side-chain cleavages.

Table 1: Predicted Key Fragment Ions of 4-(2-Methylthiazol-4-yl)butan-1-amine in EI-MS
m/z (Predicted) Proposed Ion Structure/Formula Fragmentation Pathway
170[C8H14N2S]+•Molecular Ion (M+•)
155[C7H11N2S]+Loss of a methyl radical (•CH3)
141[C6H9N2S]+Loss of an ethyl radical (•C2H5)
127[C5H7N2S]+Loss of a propyl radical (•C3H7)
113[C5H7NS]+Cleavage of the butyl chain at the β-position to the ring
97[C4H5NS]+•Thiazole ring fragment
85[C4H9N]+•Butylamine radical cation from cleavage at the ring
44[CH2NH2]+α-cleavage at the amine
Visualization of Predicted EI Fragmentation

EI_Fragmentation M [M]+• m/z 170 F155 m/z 155 (-•CH3) M->F155 F141 m/z 141 (-•C2H5) M->F141 F127 m/z 127 (-•C3H7) M->F127 F113 m/z 113 (β-cleavage) M->F113 F44 m/z 44 (α-cleavage) M->F44

Caption: Predicted EI fragmentation of 4-(2-Methylthiazol-4-yl)butan-1-amine.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, especially for compounds with basic sites like primary amines.[2][4] Fragmentation is then induced in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]+ ion will proceed through different mechanisms than the radical-driven fragmentations in EI.

For 4-(2-Methylthiazol-4-yl)butan-1-amine, the proton will likely reside on the primary amine. The fragmentation of this even-electron ion will be dominated by the loss of neutral molecules.

Predicted ESI-MS/MS Fragmentation Pathways:
  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule.[10]

  • Cleavage of the Butyl Chain: The protonated molecule can undergo cleavages along the butyl chain, leading to the formation of charged thiazole-containing fragments and neutral alkyl fragments.

Table 2: Predicted Key Fragment Ions of 4-(2-Methylthiazol-4-yl)butan-1-amine in ESI-MS/MS of [M+H]+
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Fragmentation Pathway
17115417 (NH3)Loss of ammonia
17111358 (C4H8)Cleavage of the butyl chain
1719774 (C4H10N)Cleavage at the bond connecting the side chain to the ring
Visualization of Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]+ m/z 171 F154 m/z 154 (-NH3) MH->F154 F113 m/z 113 (-C4H8) MH->F113 F97 m/z 97 (-C4H10N) MH->F97

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-(2-Methylthiazol-4-yl)butan-1-amine.

Experimental Protocol for Mass Spectrometric Analysis

The following provides a general workflow for the analysis of 4-(2-Methylthiazol-4-yl)butan-1-amine by mass spectrometry.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of 4-(2-Methylthiazol-4-yl)butan-1-amine in 1 mL of a suitable solvent. For ESI-MS, a mixture of methanol and water (1:1, v/v) with 0.1% formic acid is recommended to promote protonation. For EI-MS, a volatile solvent such as methanol or dichloromethane is appropriate.

  • Dilution: Create a dilution series to find the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

Instrumentation and Parameters

For ESI-MS/MS:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the [M+H]+ ion.

  • MS2 Scan (Product Ion Scan): Select the [M+H]+ ion (m/z 171) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Vary the collision energy to observe the different fragmentation pathways.

For EI-MS:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, often coupled to a gas chromatograph (GC-MS).

  • Ionization Energy: Standard 70 eV.

  • Inlet System: If using GC-MS, select an appropriate column and temperature program to ensure good separation and peak shape. If using a direct insertion probe, heat the probe gradually to volatilize the sample.

  • Mass Range: Scan from m/z 35-500.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution ESI ESI-MS/MS Dilution->ESI EI EI-MS Dilution->EI Interpretation Compare Experimental Data with Predicted Fragmentation ESI->Interpretation EI->Interpretation

Caption: General experimental workflow for the mass spectrometric analysis.

Conclusion

This guide presents a theoretically derived yet robust framework for understanding the mass spectrometric fragmentation of 4-(2-Methylthiazol-4-yl)butan-1-amine. By leveraging established principles of amine and thiazole fragmentation, we anticipate that α-cleavage and benzylic-type cleavages will be dominant in EI-MS, while the loss of ammonia will be a key fragmentation pathway in ESI-MS/MS. The provided experimental protocols offer a starting point for the empirical validation of these predictions. This predictive approach is invaluable for the tentative identification of novel compounds and for designing targeted mass spectrometry-based assays in drug discovery and development.

References

  • Benchchem. (n.d.). Mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine.
  • Selva, A., & Vettori, U. (1975). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Gazzetta Chimica Italiana, 105(11-12), 1163-1170.
  • Vardanyan, A. O., et al. (2015). Mass spectra of new heterocycles: XIII. Fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization. Russian Journal of Organic Chemistry, 51(4), 541-551.
  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1453-1461.
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Singh, R., & Pal, T. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives.
  • Naser, Z. A., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 719-728.
  • D'Agostino, J., & Venter, A. R. (2019).
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-(2-METHYLTHIAZOL-4-YL)BUTAN-1-AMINE. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Kertesz, V., & Van Berkel, G. J. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11027-11034.
  • De, S., et al. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of the American Chemical Society, 135(4), 1272-1281.
  • Clark, J. (2021).
  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020).
  • El-Gendy, Z. (2009).
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanal fragmentation pattern. Retrieved from [Link]

Sources

Validation

bioisosteric replacement comparing 4-(2-Methylthiazol-4-yl)butan-1-amine to phenylalkylamines

Strategic Bioisosteric Replacement: 4-(2-Methylthiazol-4-yl)butan-1-amine vs. Phenylalkylamines in Drug Design Executive Summary Phenylalkylamines (e.g., phenethylamine, 4-phenylbutan-1-amine) represent one of the most p...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Bioisosteric Replacement: 4-(2-Methylthiazol-4-yl)butan-1-amine vs. Phenylalkylamines in Drug Design

Executive Summary

Phenylalkylamines (e.g., phenethylamine, 4-phenylbutan-1-amine) represent one of the most privileged pharmacophores in medicinal chemistry, serving as the structural backbone for countless neuroactive compounds, cardiovascular drugs, and biogenic amine modulators. However, the electron-rich nature of the unsubstituted phenyl ring often presents significant pharmacokinetic liabilities, most notably a high susceptibility to cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

To circumvent these metabolic bottlenecks while preserving target affinity, the strategic substitution of the phenyl ring with a 2-methylthiazole heterocycle—yielding 4-(2-Methylthiazol-4-yl)butan-1-amine —has emerged as a highly effective non-classical bioisosteric replacement. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind the substitution and providing self-validating experimental protocols for empirical evaluation.

Mechanistic Rationale: The Causality of Thiazole Substitution

The success of a bioisosteric replacement is highly context-dependent and relies on mimicking the size, shape, and electronic properties of the original motif[1]. Replacing a benzene ring with a thiazole ring is a proven strategy to overcome metabolic instability and poor aqueous solubility[2].

  • Electronic Reprofiling & Metabolic Evasion: The carbocyclic phenyl ring is highly lipophilic and electron-rich, making it a prime target for oxidative metabolism. The thiazole ring, containing electron-withdrawing nitrogen and sulfur atoms, lowers the highest occupied molecular orbital (HOMO) energy. This renders the aromatic system significantly more resistant to CYP-mediated oxidation.

  • Steric and Conformational Mimicry: The 2-methyl substitution on the thiazole ring serves a dual purpose. First, it blocks the highly reactive C2 position from nucleophilic attack or metabolism. Second, it acts as a steric vector that mimics the spatial volume of an ortho or meta-substituted phenyl ring, which has been shown to be critical for maintaining high affinity and subtype selectivity in targets like histamine and dopamine receptors[3].

  • Hydrogen Bonding Potential: Unlike the purely hydrophobic phenyl ring, the nitrogen atom in the thiazole ring introduces a novel hydrogen-bond acceptor. This allows the bioisostere to engage in new stabilizing dipole interactions with target receptors (such as 5-HT or TAAR1 receptors)[4].

Comparative Physicochemical & ADMET Profile

The following table summarizes the theoretical and empirical shifts in physicochemical properties when transitioning from a classical phenylalkylamine to its 2-methylthiazole bioisostere.

Property4-Phenylbutan-1-amine (Classical)4-(2-Methylthiazol-4-yl)butan-1-amine (Bioisostere)Strategic Impact
Molecular Weight 149.23 g/mol 170.28 g/mol Slight increase, remains well within Lipinski's Rule of 5.
cLogP (Lipophilicity) ~2.5~1.8Reduced lipophilicity improves aqueous solubility and reduces off-target lipid partitioning.
Topological Polar Surface Area 26.0 Ų67.1 ŲIncreased TPSA due to heteroatoms; modulates BBB permeability to prevent CNS toxicity if targeting peripheral receptors.
Aromatic Ring Type Carbocyclic (Electron-rich)Heterocyclic (Electron-deficient)Shifts electron density, altering pi-pi stacking to dipole-pi interactions.
Hydrogen Bond Acceptors 02 (Thiazole N, S)Enhances target binding affinity through novel H-bond networks.
CYP450 Oxidation Liability High (Aromatic hydroxylation)Low (Deactivated ring)Significantly extends in vivo half-life and reduces toxic metabolite formation.

Pharmacophore & Target Interaction Mapping

To visualize how the bioisosteric replacement alters receptor engagement, the following diagram maps the binding interactions of both scaffolds within a generic GPCR binding pocket.

Pharmacophore cluster_phenyl Phenylalkylamine Scaffold cluster_thiazole 4-(2-Methylthiazol-4-yl)butan-1-amine P_Ring Phenyl Ring (Hydrophobic) P_Alkyl Alkyl Chain (Spacer) P_Ring->P_Alkyl Pocket Receptor Hydrophobic Pocket P_Ring->Pocket Pi-Pi Stacking P_Amine Primary Amine (Ionic Bond) P_Alkyl->P_Amine Receptor GPCR Target (e.g., 5-HT, TAAR1) P_Amine->Receptor Aspartate Interaction T_Ring 2-Methylthiazole (H-Bond Acceptor) T_Alkyl Alkyl Chain (Spacer) T_Ring->T_Alkyl T_Ring->Pocket Dipole & Steric Fit T_Amine Primary Amine (Ionic Bond) T_Alkyl->T_Amine T_Amine->Receptor Aspartate Interaction

Fig 1. Pharmacophore mapping comparing the classical phenylalkylamine and its 2-methylthiazole bioisostere.

Self-Validating Experimental Protocols

To objectively validate the superiority or equivalence of the 4-(2-Methylthiazol-4-yl)butan-1-amine scaffold, rigorous empirical testing is required. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the evasion of CYP450-mediated aromatic oxidation achieved by the thiazole substitution. Causality & Self-Validation: We utilize NADPH as a necessary cofactor to initiate CYP450 activity. The inclusion of a parallel reaction without NADPH serves as a negative control, isolating CYP-mediated metabolism from non-specific enzymatic degradation (e.g., amidases). Verapamil is run concurrently as a high-clearance positive control to validate the enzymatic viability of the microsome batch. If Verapamil is not degraded, the assay is rejected.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mix: Combine 0.5 mg/mL HLM protein with 1 µM of the test compound (either the phenyl or thiazole derivative) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( ) and half-life ( ).

Protocol B: Radioligand Displacement Binding Assay

Objective: Assess the retention or modulation of target affinity upon bioisosteric replacement. Causality & Self-Validation: To distinguish true receptor binding from non-specific lipid partitioning, a parallel well is treated with a 100-fold molar excess of an unlabeled reference standard. This saturates the specific receptor sites, allowing the residual radioactivity to be quantified as non-specific binding (NSB). Specific binding is mathematically derived (Total - NSB), ensuring the data strictly reflects pharmacodynamic affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend target-expressing CHO cell membranes (e.g., 5-HT or TAAR1) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

  • Assay Assembly: In a 96-well plate, combine 50 µL of radioligand (e.g., [³H]-LSD at concentration), 50 µL of test compound (serial dilutions from to M), and 100 µL of membrane suspension.

  • Incubation & Filtration: Incubate at room temperature for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter to generate and values.

Parallel Screening Workflow

Workflow cluster_assays Parallel Self-Validating Screening Protocol Start Compound Library (Phenyl vs. Thiazole Scaffolds) Binding Receptor Binding Assay (Radioligand Displacement) Start->Binding Microsomal HLM Stability Assay (CYP450 Metabolism) Start->Microsomal Permeability Caco-2 Permeability (Apical to Basolateral) Start->Permeability Data LC-MS/MS & Scintillation Quantification Binding->Data Affinity (Ki) Microsomal->Data Clearance (CLint) Permeability->Data Efflux Ratio Analysis Structure-Activity Relationship (SAR) Modeling Data->Analysis

Fig 2. Parallel screening workflow for ADMET and pharmacodynamic profiling of bioisosteres.

Strategic Outlook

The transition from a phenylalkylamine to 4-(2-Methylthiazol-4-yl)butan-1-amine is a textbook execution of rational drug design. By leveraging the electron-deficient nature of the thiazole ring and the steric mimicry of the 2-methyl group, researchers can systematically engineer away the metabolic liabilities of classical benzene rings[5]. When integrated into a robust, self-validating screening cascade, this bioisosteric replacement frequently yields lead compounds with superior oral bioavailability, extended half-lives, and highly tunable receptor selectivity profiles.

References

  • Bioisosterism in Medicinal Chemistry ResearchGate[2]

  • Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists PubMed (NIH)[4]

  • Abolishing Dopamine D2long/D3 Receptor Affinity of Subtype-Selective Carbamoylguanidine-Type Histamine H2 Receptor Agonists Journal of Medicinal Chemistry (ACS Publications)[3]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter[1]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres Open Access Journals[5]

Sources

Comparative

pharmacokinetic differences between 4-(2-Methylthiazol-4-yl)butan-1-amine and its structural analogs

An in-depth technical evaluation for drug development professionals, medicinal chemists, and DMPK (Drug Metabolism and Pharmacokinetics) scientists. Executive Summary: The Bioisosteric Dilemma in Alkylamine Scaffolds In...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for drug development professionals, medicinal chemists, and DMPK (Drug Metabolism and Pharmacokinetics) scientists.

Executive Summary: The Bioisosteric Dilemma in Alkylamine Scaffolds

In early-stage drug discovery, the selection of the correct heterocyclic core is the fulcrum upon which a molecule's entire pharmacokinetic (PK) fate rests. The compound 4-(2-Methylthiazol-4-yl)butan-1-amine serves as a critical building block and pharmacophore for various CNS-active agents, histamine receptor modulators, and GPCR ligands.

When optimizing leads, medicinal chemists frequently explore structural analogs—specifically replacing the thiazole core with bioisosteric rings such as imidazole or pyrrolidine. While these substitutions may maintain or even enhance target binding affinity, they trigger profound, often non-linear shifts in the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic divergence between the thiazole parent compound and its two primary structural analogs: 4-(2-methyl-1H-imidazol-1-yl)butan-1-amine (the imidazole analog) and 4-(1-methylpyrrolidin-2-yl)butan-1-amine (the pyrrolidine analog).

Physicochemical Foundations of Pharmacokinetic Divergence

The pharmacokinetic differences between these three analogs are entirely governed by the electronic and steric nature of their respective ring systems, which dictate their ionization states at physiological pH (7.4) and their propensity for off-target protein interactions.

  • The Thiazole Advantage (Parent): Thiazoles are electron-deficient aromatic rings. The presence of the sulfur atom withdraws electron density from the sp2 hybridized nitrogen, drastically lowering its basicity ( pKa​ ~2.5). Consequently, at pH 7.4, the thiazole ring remains neutral. Only the terminal primary amine ( pKa​ ~10.0) is protonated, rendering the molecule a highly permeable mono-cation .

  • The Imidazole Liability: Imidazoles are significantly more basic ( pKa​ ~7.0). At physiological pH, a substantial fraction of the imidazole ring is protonated. More critically, the unhindered sp2 nitrogen (N3) possesses a highly available lone pair that is notorious for forming coordinate covalent bonds with metalloproteins, specifically the heme iron of Cytochrome P450 (CYP) enzymes .

  • The Pyrrolidine Barrier: Pyrrolidine is a saturated, aliphatic ring. The tertiary amine in the 1-methylpyrrolidine analog is highly basic ( pKa​ ~10.4). Combined with the terminal primary amine, this molecule exists almost exclusively as a di-cation at pH 7.4. This extreme polarity severely restricts passive transcellular diffusion .

Quantitative ADME Comparison

The following table synthesizes the theoretical and empirical physicochemical data that drive the PK behavior of these scaffolds.

Pharmacokinetic Parameter4-(2-Methylthiazol-4-yl)butan-1-amine4-(2-methyl-1H-imidazol-1-yl)butan-1-amine4-(1-methylpyrrolidin-2-yl)butan-1-amine
Ring Classification Aromatic Heterocycle (S, N)Aromatic Heterocycle (N, N)Aliphatic Heterocycle (N)
Ring Nitrogen pKa​ ~2.5 (Weak Base)~7.0 (Moderate Base)~10.4 (Strong Base)
Ionization State (pH 7.4) Mono-cationic (+1)Mixed (+1 / +2)Di-cationic (+2)
Lipophilicity (LogD 7.4​ ) Moderate (~1.2)Low (~0.5)Very Low (< 0)
Passive Permeability ( Papp​ ) High ( >10×10−6 cm/s)Moderate (~ 5×10−6 cm/s)Poor ( <1×10−6 cm/s)
CYP450 Inhibition Risk LowHigh (CYP3A4, CYP2D6)Low
Primary Clearance Route Hepatic (Phase I Oxidation)Hepatic (Inhibitor/Substrate)Renal (Unchanged drug)

Mechanistic Pathway: CYP450 Heme Coordination

The most critical pharmacokinetic differentiator between the thiazole and imidazole scaffolds is their interaction with hepatic clearance mechanisms. The imidazole analog acts as a potent, reversible inhibitor of CYP450 enzymes. The N3 lone pair directly coordinates with the Fe 3+ catalytic center of the enzyme, locking it in an inactive state and creating a severe risk for Drug-Drug Interactions (DDIs) .

The thiazole bioisostere evades this liability because its nitrogen lone pair is electronically deactivated by the adjacent sulfur atom, preventing stable heme coordination while maintaining similar spatial geometry.

PK_Mechanisms Heme CYP450 Heme Iron (Fe3+ Catalytic Center) Metabolism Phase I Oxidation (Clearance) Heme->Metabolism Catalytic Turnover (Thiazole/Pyrrolidine) Inhibition Reversible CYP Inhibition (High DDI Risk) Heme->Inhibition Locked State (Imidazole) Imidazole Imidazole Analog (pKa ~7.0, sp2 Nitrogen) Imidazole->Heme Strong Coordinate Bond Thiazole Thiazole Analog (pKa ~2.5, S-substitution) Thiazole->Heme Weak/No Coordination Pyrrolidine Pyrrolidine Analog (pKa ~10.4, Aliphatic) Pyrrolidine->Heme No Coordination (Steric/Electronic)

Fig 1: Heterocycle-dependent CYP450 heme coordination and resulting metabolic pathways.

Experimental Methodologies: Validating the PK Profile

To empirically validate the theoretical differences outlined above, DMPK scientists must employ robust, self-validating in vitro assays. Below are the definitive protocols used to quantify these pharmacokinetic divergences.

Protocol 1: CYP3A4 Reversible Inhibition Assay (LC-MS/MS)

Objective: Quantify the IC50​ of the analogs against CYP3A4 to validate the imidazole heme-coordination hypothesis versus thiazole evasion. Causality of Design: Human Liver Microsomes (HLM) are utilized rather than recombinant enzymes to account for non-specific microsomal protein binding, providing a physiologically relevant free-drug concentration. Midazolam is selected as the probe substrate because its 1'-hydroxylation is exclusively and highly specifically mediated by CYP3A4.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Causality: Strict pH control is required to maintain the specific ionization states of the basic amines.

  • Incubation Mixture: In a 96-well plate, combine HLM (0.1 mg/mL final protein concentration), midazolam (2 µM), and the test compounds (thiazole, imidazole, or pyrrolidine analogs) across an 8-point concentration gradient (0.1 to 50 µM).

  • Initiation: Pre-incubate the microplate for 5 minutes at 37°C to ensure thermodynamic equilibrium. Initiate the catalytic reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor required for the CYP450 reductase cycle.

  • Termination & Extraction: After exactly 10 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile spiked with an internal standard ( d4​ -1'-hydroxymidazolam). Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting the reaction while simultaneously extracting the lipophilic analytes.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of 1'-hydroxymidazolam.

  • Self-Validation & Acceptance Criteria: Ketoconazole must be run concurrently as a positive control (Expected IC50​ ~0.05 µM). The assay is only deemed valid if the uninhibited vehicle control demonstrates >15% but <20% substrate depletion, ensuring the reaction remained within linear initial-rate kinetics.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Isolate and measure the passive transcellular permeability of the scaffolds. Causality of Design: We utilize a lipid-oil-lipid tri-layer artificial membrane. By omitting cellular active efflux transporters (such as P-glycoprotein found in Caco-2 cell models), this assay isolates the pure physicochemical impact of the di-cationic pyrrolidine versus the mono-cationic thiazole on passive lipid diffusion.

Step-by-Step Workflow:

  • Donor Preparation: Dissolve the structural analogs in DMSO, then dilute into PBS (pH 7.4) to achieve a 10 µM final concentration. Ensure final DMSO concentration is <1% to prevent membrane disruption.

  • Membrane Coating: Coat the PVDF filter (0.45 µm pore size) of the donor plate with 5 µL of a 20% (w/v) dodecane solution of lecithin. Causality: This specific lipid mixture accurately simulates the hydrophobic core of the human intestinal epithelium.

  • Assembly: Add 300 µL of blank PBS to the acceptor wells. Carefully place the coated donor plate into the acceptor plate. Add 150 µL of the donor solution to the donor wells.

  • Incubation: Incubate the assembled sandwich at room temperature for 5 hours inside a sealed humidity chamber. Causality: The humidity chamber prevents micro-evaporation, which would artificially concentrate the analytes in the donor well and skew the apparent permeability ( Papp​ ) calculations.

  • Quantification: Separate the plates and analyze aliquots from both donor and acceptor compartments via LC-MS/MS.

  • Self-Validation & Acceptance Criteria: Calculate the mass balance ( Recovery=Molesinitial​Molesdonor​+Molesacceptor​​ ). The assay is valid only if mass balance >80%, ruling out non-specific binding to the plasticware. Propranolol (high permeability control) and Atenolol (low permeability control) must fall within historical laboratory reference ranges.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy Source: Pharmaceuticals (NCBI / PMC) URL:[Link]

  • Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]

Safety & Regulatory Compliance

Safety

4-(2-Methylthiazol-4-yl)butan-1-amine proper disposal procedures

Operational Safety & Logistics Bulletin: Lifecycle Management of 4-(2-Methylthiazol-4-yl)butan-1-amine Introduction & Mechanistic Grounding 4-(2-Methylthiazol-4-yl)butan-1-amine is a specialized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Bulletin: Lifecycle Management of 4-(2-Methylthiazol-4-yl)butan-1-amine

Introduction & Mechanistic Grounding

4-(2-Methylthiazol-4-yl)butan-1-amine is a specialized heterocyclic building block frequently utilized in pharmaceutical drug development and synthetic research [1]. As a compound featuring both an aliphatic primary amine and a substituted thiazole ring, its disposal requires precise logistical planning. The primary amine imparts basicity and potential nucleophilic reactivity, while the sulfur- and nitrogen-containing thiazole ring dictates specific requirements for thermal destruction to prevent the release of hazardous environmental pollutants (SOx and NOx).

Furthermore, this compound is frequently handled as a hydrochloride salt (CAS: 1245648-03-6) to improve stability and solubility [2]. The presence of the chloride counterion fundamentally alters the waste segregation pathway, necessitating routing into halogenated waste streams to prevent corrosive damage to standard incineration infrastructure.

Physicochemical Hazards & Disposal Implications

To establish a self-validating disposal protocol, we must first map the compound's physical properties to their direct logistical consequences [3].

Chemical CharacteristicOperational HazardDisposal & Segregation Implication
Primary Amine Group Mild to moderate basicity; potential for exothermic reactions with concentrated acids.Aqueous waste streams containing the free base must be neutralized (pH 6-8) prior to bulking to prevent pressure buildup in sealed waste containers.
Thiazole Ring (S, N) Generates sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion.Must be routed to a commercial high-temperature incinerator equipped with alkaline gas scrubbers. Cannot be disposed of via standard municipal waste.
Hydrochloride Salt Form Introduces covalently unbound chloride ions into the waste matrix.Must be strictly segregated into Halogenated Organic Waste . Mixing with non-halogenated streams can result in regulatory fines and incinerator damage.
Ecotoxicity Potential acute toxicity to aquatic life due to amine-induced pH shifts and inherent bioactivity.Absolute prohibition of drain disposal. All rinsate from glassware must be collected as hazardous waste.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the safe handling and disposal of 4-(2-Methylthiazol-4-yl)butan-1-amine in a professional laboratory setting.

Phase 1: Waste Segregation & Compatibility Verification

  • Identify the Form: Determine if the waste is the free base (non-halogenated) or the hydrochloride salt (halogenated) [2].

  • Select the Receptacle:

    • For HCl Salt / Halogenated Solvents (e.g., DCM): Use a designated, chemically compatible (e.g., HDPE) container labeled "Halogenated Organic Waste."

    • For Free Base / Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate): Use a container labeled "Non-Halogenated Organic Waste."

  • Verify Compatibility: Ensure the waste container does not contain strong oxidizing agents (e.g., peroxides, nitric acid), as the primary amine can react violently.

Phase 2: Aqueous Stream Neutralization (If Applicable) Causality: Amines in aqueous solution elevate pH. Bulking highly basic waste with acidic waste can cause dangerous exothermic neutralization reactions in the waste drum.

  • Transfer the aqueous amine waste to a dedicated neutralization vessel inside a fume hood.

  • Under continuous stirring, slowly add a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) dropwise.

  • Continuously monitor the pH using a calibrated meter or indicator strips.

  • Cease addition when the solution stabilizes at a pH between 6.0 and 8.0.

  • Transfer the neutralized solution to the appropriate aqueous hazardous waste container.

Phase 3: Packaging, Labeling, and Final Destruction

  • Triple-Rinsing: Triple-rinse all primary containment vessels (flasks, vials) that held the pure compound with a compatible solvent. Collect all rinsate into the organic waste stream.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly list "4-(2-Methylthiazol-4-yl)butan-1-amine" and indicate the presence of "Sulfur" and "Nitrogen" to alert the disposal facility of the need for SOx/NOx scrubbing.

  • Incineration: Transfer the sealed containers to the facility's central waste accumulation area. The ultimate disposal method must be High-Temperature Incineration (HTI) at a licensed facility capable of handling heteroaromatic compounds.

Waste Routing Visualization

DisposalWorkflow Start 4-(2-Methylthiazol-4-yl) butan-1-amine Waste Liquid Liquid Waste Stream Start->Liquid Solid Solid Waste Stream (Powders, Contaminated PPE) Start->Solid Aqueous Aqueous Solutions (Basic pH) Liquid->Aqueous Organic Organic Solvents Liquid->Organic Incineration High-Temp Incineration (w/ SOx & NOx Scrubbers) Solid->Incineration Pack in sealed drums Neutralize Neutralize to pH 6-8 (Inside Fume Hood) Aqueous->Neutralize Measure pH Halogen Halogenated Waste (HCl Salt / DCM) Organic->Halogen Contains Cl- NonHalogen Non-Halogenated Waste (Free Base / EtOH) Organic->NonHalogen No Halogens Neutralize->Incineration Transfer to Aqueous Waste Halogen->Incineration NonHalogen->Incineration

Decision tree for the safe segregation and disposal of 4-(2-Methylthiazol-4-yl)butan-1-amine.

References

  • EvitaChem. "Buy 4-(2-Methylthiazol-4-yl)butan-1-amine (EVT ...)". EvitaChem.
  • Guidechem. "C8H15ClN2S - Chemical Dictionary". Guidechem.
  • NextSDS. "4-(2-METHYLTHIAZOL-4-YL)BUTAN-1-AMINE — Chemical Substance Information". NextSDS.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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